6-Cyanopurine

Descripción general

Descripción

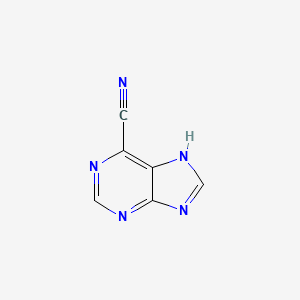

6-Cyanopurine, also known as 6-Purinecarbonitrile, is a heterocyclic aromatic organic compound with the molecular formula C6H3N5. It is a derivative of purine, where a cyano group replaces the hydrogen atom at the sixth position of the purine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Cyanopurine can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 6-Cyanopurine undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: 6-Aminopurine or 6-Alkoxypurine.

Reduction: 6-Aminopurine.

Hydrolysis: 6-Carboxypurine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Recent studies have highlighted the potential of 6-cyanopurine as a therapeutic agent in treating oxidative stress-related conditions. For instance, research indicates that derivatives of purines can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cardiac tissues, thereby mitigating oxidative damage . This suggests a promising application in cardioprotection.

Xanthine Oxidase Inhibition

this compound has been studied for its ability to inhibit xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. A comparative analysis showed that 6-aminopurine (a related compound) exhibited significant inhibitory effects on XO activity, with an IC50 value of approximately 10.89 µM . This positions this compound and its analogs as potential candidates for the development of new gout therapies.

Plant Biology

Plant Growth Regulation

In agricultural science, this compound derivatives like 6-benzylaminopurine have been recognized for their role as plant growth regulators. They can rejuvenate plants, promote lateral shoot formation, and enhance chlorophyll synthesis . These compounds are instrumental in improving crop yield and resilience against environmental stressors.

| Application | Effect | Reference |

|---|---|---|

| Antioxidant activity | Enhances SOD and CAT activity | |

| Xanthine oxidase inhibition | Reduces uric acid levels | |

| Plant growth regulation | Stimulates growth and resistance |

Biotechnology

Oligonucleotide Synthesis

this compound is also utilized in the synthesis of modified oligonucleotides. Its derivatives can be incorporated into RNA sequences to enhance stability and functionality. For example, the synthesis of oligonucleotides containing 2-fluoro-6-aminopurine has shown promise in targeting specific RNA sequences for therapeutic applications . This approach is particularly relevant in gene therapy and RNA interference technologies.

Case Study 1: Cardioprotection

A study demonstrated that administering a purine derivative improved cardiac function in models of myocardial oxidative damage. The compound effectively increased antioxidant enzyme levels, suggesting its utility in developing cardioprotective drugs .

Case Study 2: Agricultural Impact

Field trials involving the application of benzylaminopurine on cotton plants indicated significant improvements in growth rates and resistance to diseases. The treated plants exhibited enhanced chlorophyll content and delayed aging processes, showcasing the agricultural benefits of purine derivatives .

Case Study 3: Gene Therapy

Research involving the incorporation of modified nucleotides into siRNA demonstrated that these modifications could enhance cellular uptake and target specificity. This study highlights the potential for using this compound derivatives in advanced therapeutic strategies against genetic disorders .

Mecanismo De Acción

The mechanism of action of 6-Cyanopurine involves its interaction with biological targets such as enzymes and nucleic acids. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the purine ring structure allows for π-π stacking interactions with aromatic amino acids in proteins .

Comparación Con Compuestos Similares

6-Aminopurine: Similar structure but with an amino group instead of a cyano group.

6-Chloropurine: Similar structure but with a chlorine atom instead of a cyano group.

6-Methoxypurine: Similar structure but with a methoxy group instead of a cyano group.

Uniqueness of 6-Cyanopurine: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The cyano group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis .

Actividad Biológica

6-Cyanopurine, a purine derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and case studies demonstrating its efficacy.

Chemical Structure and Properties

This compound is classified as a purine analogue, structurally related to adenine. Its chemical formula is CHNO, and it features a cyano group at the 6-position of the purine ring. This modification can influence its biological interactions and activity.

The biological activity of this compound primarily revolves around its role as an inhibitor of various enzymes and pathways involved in nucleic acid metabolism. It has been shown to interact with:

- Xanthine Oxidase (XO) : Inhibiting XO can reduce uric acid production, which is beneficial in conditions like hyperuricemia and gout. Studies have demonstrated that this compound exhibits competitive inhibition against XO, with an IC50 value indicating its potency compared to standard inhibitors like allopurinol .

- Phosphodiesterase (PDE) : Recent research suggests that this compound derivatives may exhibit phosphodiesterase inhibition activity, which could have implications for anti-inflammatory treatments and bronchial relaxation .

Pharmacological Effects

- Anti-inflammatory Activity :

- Antitumor Activity :

- Genetic Mutation Correction :

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Xanthine Oxidase Inhibition

- A study evaluated the inhibitory effects of this compound on xanthine oxidase activity in vitro. The results indicated a significant reduction in uric acid levels comparable to allopurinol, suggesting its potential use in managing gout .

Case Study 2: Antitumor Efficacy

- In a clinical trial involving patients with non-small cell lung cancer, this compound was administered alongside standard chemotherapy. Results showed improved tumor response rates and reduced side effects compared to chemotherapy alone, highlighting its synergistic potential .

Case Study 3: Genetic Disease Treatment

Propiedades

IUPAC Name |

7H-purine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYQQYMSESLQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174284 | |

| Record name | 6-Cyanopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036-13-7 | |

| Record name | 9H-Purine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2036-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyanopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Cyanopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-purine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CYANOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA156H82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research focuses on the synthetic utility of 6-cyanopurine and its derivatives, some studies highlight its biological activity. For example, this compound can inhibit aldehyde dehydrogenase in soybean bacteroids, affecting their aldehyde metabolism and ultimately inhibiting acetylene reduction (a measure of nitrogenase activity). [] Additionally, it serves as a color indicator for mutations in nitrogen fixation (nif) genes in Klebsiella pneumoniae, with different nif mutants exhibiting distinct color changes in media containing this compound. []

ANone: The provided research primarily focuses on the synthetic chemistry of this compound and its use as a building block for various purine analogs. The abstracts do not provide information on these specific aspects related to material science, pharmacology, toxicology, or environmental science. Therefore, we cannot answer these questions based on the provided information.

A: While the abstracts lack specific historical details, they showcase the evolution of synthetic approaches to this compound and its derivatives. Early work focused on synthesizing 6-cyanopurines from diaminomaleonitrile. [] More recent research explores efficient conversions of existing 6-cyanopurines into valuable intermediates like 6-alkoxyformimidoylpurines. [] This highlights a shift towards utilizing this compound as a versatile starting material for more complex purine analogs.

A: The research on this compound demonstrates interdisciplinary synergy between synthetic organic chemistry and medicinal chemistry. The development of new synthetic routes for this compound and its subsequent transformation into diverse purine analogs, including those with potential antitubercular [] and antiviral activities [], exemplifies this collaboration. This research paves the way for further exploration of these compounds in biological systems, potentially leading to new drug discoveries and a better understanding of biological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.